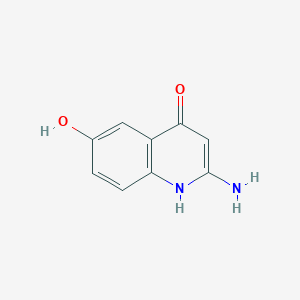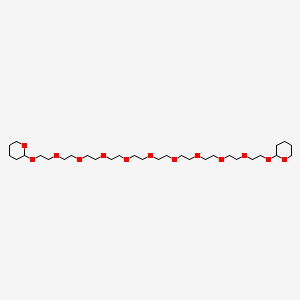
1-(2-Fluorophenyl)pentan-1-one
Descripción general
Descripción
1-(2-Fluorophenyl)pentan-1-one, also known as 2-fluoro-1-phenylpentan-1-one, is a common organic compound that has been widely studied in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 129.7°C and a melting point of -20.5°C. It is soluble in most organic solvents and has a low vapor pressure. 2-fluoro-1-phenylpentan-1-one has a wide range of applications in organic synthesis, drug development, and materials science.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)pentan-1-onehenylpentan-1-one has been widely studied in scientific research due to its unique properties. It is used as a building block for organic synthesis, as a precursor for drug development, and as a material for materials science. It is also used as a catalyst for a variety of reactions, such as the synthesis of polymers and the synthesis of organic compounds. In addition, it is used as a reagent for the synthesis of heterocyclic compounds and as a substrate for the synthesis of chiral compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)pentan-1-onehenylpentan-1-one is not well understood. However, it is known that it is an electrophile, meaning that it can react with nucleophiles such as amines and alcohols. This reaction is believed to involve a nucleophilic attack on the electrophilic carbon atom of the molecule. This reaction can lead to the formation of a variety of products, including ethers, amides, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Fluorophenyl)pentan-1-onehenylpentan-1-one are not well understood. However, it is known that it can act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, it has been shown to have an inhibitory effect on the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluorophenyl)pentan-1-onehenylpentan-1-one has several advantages and limitations when used in laboratory experiments. It is a relatively stable compound and has a low vapor pressure, making it easy to handle and store. In addition, it has a wide range of applications in organic synthesis, drug development, and materials science. However, it is a toxic compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for the research and application of 1-(2-Fluorophenyl)pentan-1-onehenylpentan-1-one. One potential direction is the development of new synthetic methods for the production of the compound. In addition, further research could be conducted to explore the biochemical and physiological effects of the compound. Finally, more research could be conducted to explore the potential applications of the compound in drug development and materials science.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKMUHNAUFPGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305848 | |
| Record name | 1-(2-Fluorophenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42916-67-6 | |
| Record name | 1-(2-Fluorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42916-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328147.png)



![4-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzoic acid](/img/structure/B3328184.png)
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)


![3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328218.png)


![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)